Cas no 2228552-80-3 (4-methoxy-2-nitro-1-(prop-2-yn-1-yl)benzene)

4-Methoxy-2-nitro-1-(prop-2-yn-1-yl)benzene is a nitroaromatic compound featuring a methoxy substituent at the 4-position and a propargyl group at the 1-position of the benzene ring. This structure imparts reactivity suitable for further functionalization, particularly in click chemistry applications due to the terminal alkyne group. The electron-withdrawing nitro group enhances electrophilic aromatic substitution potential, while the methoxy group contributes to solubility in organic solvents. Its well-defined molecular architecture makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex heterocycles or pharmaceutical scaffolds. The compound's stability under standard conditions ensures reliable handling and storage for laboratory use.
4-methoxy-2-nitro-1-(prop-2-yn-1-yl)benzene structure
2228552-80-3 structure
Product Name:4-methoxy-2-nitro-1-(prop-2-yn-1-yl)benzene
CAS No:2228552-80-3
MF:C10H9NO3
MW:191.183362722397
CID:6250487
PubChem ID:165676734
Update Time:2025-06-11

4-methoxy-2-nitro-1-(prop-2-yn-1-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-2-nitro-1-(prop-2-yn-1-yl)benzene
    • EN300-1798094
    • 2228552-80-3
    • Inchi: 1S/C10H9NO3/c1-3-4-8-5-6-9(14-2)7-10(8)11(12)13/h1,5-7H,4H2,2H3
    • InChI Key: OBDXRXGEQDRYRH-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(CC#C)=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 191.058243149g/mol
  • Monoisotopic Mass: 191.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 55Ų

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Additional information on 4-methoxy-2-nitro-1-(prop-2-yn-1-yl)benzene

Introduction to 4-methoxy-2-nitro-1-(prop-2-yn-1-yl)benzene (CAS No. 2228552-80-3)

4-methoxy-2-nitro-1-(prop-2-yn-1-yl)benzene, identified by the chemical identifier CAS No. 2228552-80-3, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound, featuring a benzene ring substituted with a methoxy group, a nitro group, and an alkyne moiety, exhibits unique structural and functional properties that make it a promising candidate for various applications.

The molecular structure of 4-methoxy-2-nitro-1-(prop-2-yn-1-yl)benzene consists of a phenyl ring with an electron-withdrawing nitro group at the 2-position and an electron-donating methoxy group at the 4-position. Additionally, the presence of a propargyl group (prop-2-yn-1-y) at the 1-position introduces reactivity and versatility, making it suitable for further functionalization. This combination of substituents imparts distinct chemical behavior, including moderate solubility in organic solvents and potential interactions with biological targets.

In recent years, the exploration of aromatic compounds with diverse substituents has led to the discovery of novel pharmacophores with therapeutic potential. The nitro group in 4-methoxy-2-nitro-1-(prop-2-yn-1-yl)benzene is particularly noteworthy, as nitroaromatics have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The methoxy group enhances lipophilicity, while the propargyl alkyne provides a site for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which are widely employed in drug development.

One of the most compelling aspects of 4-methoxy-2-nitro-1-(prop-2-yn-1-y)benzene is its potential application in the synthesis of more complex molecules. The propargyl group serves as an excellent handle for introducing additional functional groups, enabling the construction of heterocyclic scaffolds or bioconjugates. These modifications can be tailored to enhance binding affinity or metabolic stability, critical factors in drug design. Moreover, the nitro group can be reduced to an amine under controlled conditions, opening up possibilities for further derivatization.

Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for biological activity. Virtual screening techniques have been employed to identify potential binding interactions between 4-methoxy-2-nitro-l-propargyl-l-benzenol and various biological targets. These studies have hinted at its potential as an intermediate in the synthesis of kinase inhibitors or as a precursor to more complex molecules with targeted therapeutic effects.

The synthesis of 4-methoxy-l-nitro-l-propargyl benzene involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as 4-methoxyphenol (anisole derivative), nitration followed by propargylation yields the desired product. This synthetic route underscores the compound's accessibility and scalability, which are essential considerations in industrial applications.

From a materials science perspective, 4-methoxy-l-nitro-l-propargyl benzene has shown promise in the development of advanced materials. Its aromatic nature and conjugated system make it a candidate for applications in organic electronics, such as light-emitting diodes (OLEDs) or photovoltaic cells. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of electronic properties, making it adaptable to diverse material systems.

The compound's stability under various conditions also makes it suitable for long-term storage and transport without significant degradation. This stability is crucial for pharmaceutical applications where shelf life and consistency are paramount. Additionally, its compatibility with standard analytical techniques enhances its suitability for quality control and characterization processes.

In conclusion, 4-methoxy-l-nitro-l-propargyl benzene (CAS No. 2228552_80_3) represents a versatile building block with broad applicability across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in medicinal chemistry, drug discovery, and materials science. As research continues to uncover new methodologies for functionalizing aromatic compounds, this molecule is poised to play an increasingly important role in future developments.

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